N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a synthetic organic compound with significant research applications. Its molecular formula is , and it has a molecular weight of 375.428 g/mol. The compound is characterized by the presence of a furan ring, a benzimidazole moiety, and a methoxybenzyl group, which contribute to its biological activity and potential therapeutic uses. The compound is typically available in high purity (around 95%) for research purposes.
This compound can be sourced from various chemical suppliers that specialize in research chemicals. It falls under the classification of benzoimidazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The compound's structure suggests it may interact with biological systems in unique ways, making it a candidate for further pharmacological studies .
The synthesis of N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide involves several key steps:
Yield percentages for this synthesis can vary, but reported yields are around 72.6% for the initial precipitate and up to 87.4% after recrystallization .
The molecular structure of N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide can be described as follows:
InChI=1S/C22H21N3O3/c1-15-24-19-5-3-4-6-20(19)25(15)14-18-11-12-21(28-18)22(26)23-13-16-7-9-17(27-2)10-8-16/h3-12H,13-14H2,1-2H3,(H,23,26).This structure allows for potential interactions within biological systems, particularly through hydrogen bonding and π-stacking interactions.
N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide may undergo various chemical reactions typical of amides and heterocycles:
These reactions are essential for understanding the reactivity of the compound in synthetic pathways or biological systems.
Further studies are required to elucidate its precise mechanism of action.
The physical properties of N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide include:
Chemical properties include:
These properties are crucial for determining its applicability in various experimental settings.
N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide has potential applications in several scientific fields:
Research into this compound could lead to advancements in therapeutic strategies or novel materials with specific functionalities .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7